Lipophilicity (XLogP3) of Methyl 4-Hydroxydecanoate Compared to the 3-Hydroxy Positional Isomer and the Free Acid
The computed XLogP3 of methyl 4-hydroxydecanoate is 2.7 [1], which is marginally lower than that of methyl 3-hydroxydecanoate (XLogP3 = 2.8) , yet substantially higher than the free acid 4-hydroxydecanoic acid (logP ≈ 2.2, ChemAxon-predicted) [2]. This ~0.5 logP unit increase upon methyl esterification translates to an approximately 3.2-fold higher theoretical partition into organic phases, directly impacting extraction recovery in lipidomics workflows and passive membrane permeability in cellular assays.
| Evidence Dimension | Lipophilicity (XLogP3 / logP) |
|---|---|
| Target Compound Data | Methyl 4-hydroxydecanoate: XLogP3 = 2.7 [1] |
| Comparator Or Baseline | Methyl 3-hydroxydecanoate: XLogP3 = 2.8 ; 4-Hydroxydecanoic acid (free acid): logP = 2.2 [2] |
| Quantified Difference | ΔXLogP3 = −0.1 (vs. 3-hydroxy isomer); ΔlogP = +0.5 (vs. free acid) |
| Conditions | Computed values: XLogP3 3.0 algorithm (PubChem); ChemAxon logP prediction (HMDB) |
Why This Matters
For procurement decisions in lipidomics or drug metabolism studies, the ~0.5 logP difference between the methyl ester and free acid directly governs organic-aqueous partitioning behavior, making the ester form preferable when higher organic-phase recovery or enhanced membrane permeability is required.
- [1] PubChem. Methyl 4-hydroxydecanoate, CID 14639373. Computed XLogP3-AA = 2.7. https://pubchem.ncbi.nlm.nih.gov/compound/102036-22-6 View Source
- [2] Human Metabolome Database. 4-Hydroxydecanoic acid, HMDB0340519. logP = 2.2 (ChemAxon). https://hmdb.ca/metabolites/HMDB0340519 View Source
